![molecular formula C23H36N8O6 B14763474 (2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG1-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The compound consists of a polyethylene glycol (PEG) unit, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) group. The azido group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Val-Cit-PAB-OH typically involves multiple steps:
Dipeptide Formation: The Val-Cit dipeptide is synthesized through standard peptide coupling reactions.
Azidation: The azido group is introduced via nucleophilic substitution reactions.
PAB Attachment: The para-aminobenzyl group is attached through amide bond formation.
Industrial Production Methods
Industrial production of Azido-PEG1-Val-Cit-PAB-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for each step.
Purification: Techniques such as crystallization, chromatography, and lyophilization are employed to achieve high purity.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Val-Cit-PAB-OH undergoes various chemical reactions:
Click Chemistry: The azido group reacts with alkynes in the presence of copper catalysts to form triazoles.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes.
Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Cathepsin B: Enzyme for specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: For deprotection of the Boc group.
Major Products Formed
Triazoles: Formed through click chemistry.
Free Amine Groups: Generated after Boc deprotection.
Cleaved Linkers: Resulting from cathepsin B activity
Scientific Research Applications
Azido-PEG1-Val-Cit-PAB-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates targeted drug delivery and imaging.
Medicine: Integral in the development of ADCs for cancer therapy.
Industry: Employed in the production of high-purity bioconjugates and drug delivery systems
Mechanism of Action
Azido-PEG1-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within the lysosome. The azido group enables click chemistry for bioconjugation, while the PEG unit enhances solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG1-Val-Cit-OH: Another cleavable linker with similar properties but lacks the PAB group.
Azido-PEG3-Val-Cit-PAB-OH: Contains a longer PEG chain, offering different solubility and stability profiles.
Fmoc-Val-Cit-PAB-PNP: Used in ADC synthesis but with different protecting groups
Uniqueness
Azido-PEG1-Val-Cit-PAB-OH is unique due to its combination of a cleavable dipeptide, an azido group for click chemistry, and a PEG unit for enhanced solubility. This makes it highly versatile for various bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C23H36N8O6 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36) |
InChI Key |
BDMOXMNQSIHXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


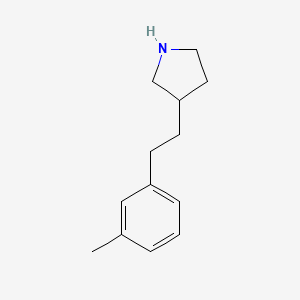
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
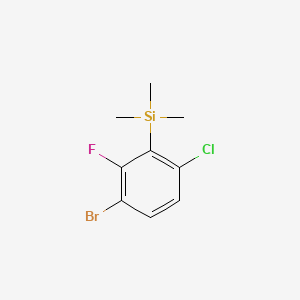
![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
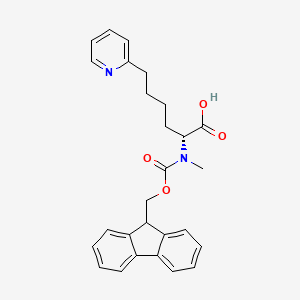

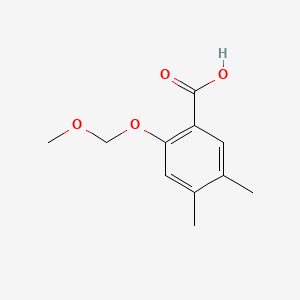
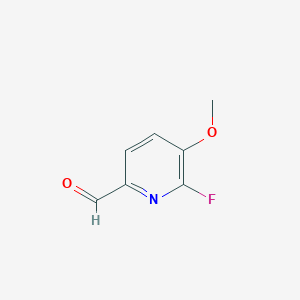
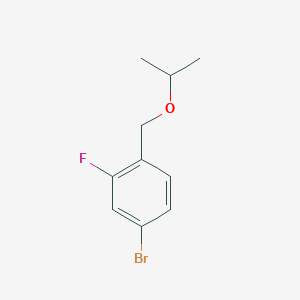

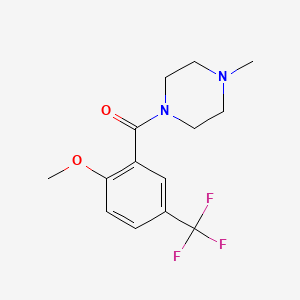
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
